N-(2,4-Difluorophenyl)-3,5-difluorobenzamide
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Overview
Description
N-(2,4-Difluorophenyl)-3,5-difluorobenzamide is a fluorinated benzamide compound that has garnered interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for medicinal chemistry, pharmaceuticals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-3,5-difluorobenzamide typically involves the condensation reaction of 3,5-difluorobenzoyl chloride with 2,4-difluoroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-3,5-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while hydrolysis results in the formation of carboxylic acids and amines .
Scientific Research Applications
N-(2,4-Difluorophenyl)-3,5-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing new drugs with improved efficacy and reduced side effects.
Pharmaceuticals: The compound is investigated for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas.
Material Sciences: Its unique properties make it suitable for developing advanced materials with specific characteristics, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)-3,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act on carbonic anhydrase or other enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- N-(2,4-Difluorophenyl)-2,5-difluorobenzamide
- N-(2,4-Difluorophenyl)-2,4-difluorobenzamide
Uniqueness
N-(2,4-Difluorophenyl)-3,5-difluorobenzamide is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it more suitable for certain applications compared to its analogues .
Properties
Molecular Formula |
C13H7F4NO |
---|---|
Molecular Weight |
269.19 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-3,5-difluorobenzamide |
InChI |
InChI=1S/C13H7F4NO/c14-8-1-2-12(11(17)6-8)18-13(19)7-3-9(15)5-10(16)4-7/h1-6H,(H,18,19) |
InChI Key |
WBKNOFHERNNRLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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